1-{3-[(trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride
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Overview
Description
1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride is a chemical compound characterized by the presence of a cyclobutyl ring substituted with a trimethylsilyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via silylation reactions, often using reagents such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Attachment of the Methanamine Group: The methanamine group is introduced through amination reactions, which may involve the use of ammonia or amine derivatives under suitable conditions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of cyclobutanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may yield cyclobutyl alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted amines or amides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Cyclobutanone derivatives.
Reduction Products: Cyclobutyl alcohols.
Substitution Products: Substituted amines or amides.
Scientific Research Applications
1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, including its role as a precursor for drug candidates targeting various diseases.
Material Science: It may be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: Researchers explore its interactions with biological systems to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-{3-[(trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride involves its interaction with specific molecular targets, which may include enzymes, receptors, or other proteins. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the methanamine group can interact with biological targets, potentially leading to modulation of biochemical pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethanamine: Lacks the trimethylsilyl group, which may result in different chemical properties and biological activities.
Trimethylsilylcyclobutane: Does not contain the methanamine group, limiting its applications in medicinal chemistry.
Cyclobutylamine: A simpler analogue that may exhibit different reactivity and biological effects.
Uniqueness
1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride is unique due to the combination of the cyclobutyl ring, trimethylsilyl group, and methanamine group. This unique structure imparts specific chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
2680530-94-1 |
---|---|
Molecular Formula |
C9H22ClNSi |
Molecular Weight |
207.8 |
Purity |
95 |
Origin of Product |
United States |
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